An In-depth Technical Guide to the Physical Properties of 1-Methylpiperidine-4-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 1-Methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a heterocyclic organic compound. It serves as a crucial building block and chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1] Its structural similarity to gamma-aminobutyric acid (GABA) analogues, due to the piperidine scaffold, suggests its potential for interaction with neurological targets. This guide provides a comprehensive overview of the known physical properties of 1-Methylpiperidine-4-carboxylic acid and its hydrochloride salt, details the experimental protocols for their determination, and illustrates a common synthetic pathway.
Physical Properties
The physical characteristics of 1-Methylpiperidine-4-carboxylic acid and its hydrochloride salt are summarized below. It is important to note that there are some discrepancies in the reported values from different sources, particularly for the melting point of the free acid.
| Property | 1-Methylpiperidine-4-carboxylic acid | 1-Methylpiperidine-4-carboxylic acid hydrochloride |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 143.18 g/mol [2] | 179.64 g/mol |
| Appearance | White to light yellow powder or crystal | White crystals or crystalline powder |
| Melting Point | 135-139 °C or 174-178 °C | 228.0-237.0 °C[3] |
| Boiling Point | Decomposes before boiling | Not available |
| Solubility | Moderate in water | Not available |
| pKa | Approximately 4-5 (for the carboxylic acid group) | Not available |
| logP | Not available | Not available |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 1-Methylpiperidine-4-carboxylic acid are outlined below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification. The capillary method using a melting point apparatus is a standard procedure.
Materials:
-
1-Methylpiperidine-4-carboxylic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the 1-Methylpiperidine-4-carboxylic acid sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]
Solubility Determination
The solubility of a compound in a particular solvent is a fundamental property. A common method to determine aqueous solubility is the shake-flask method.
Materials:
-
1-Methylpiperidine-4-carboxylic acid sample
-
Distilled water (or other solvents of interest)
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of 1-Methylpiperidine-4-carboxylic acid to a vial containing a known volume of distilled water.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to separate the undissolved solid.
-
Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a known volume of the solvent.
-
Determine the concentration of the dissolved 1-Methylpiperidine-4-carboxylic acid in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[5]
Materials:
-
1-Methylpiperidine-4-carboxylic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of 1-Methylpiperidine-4-carboxylic acid and dissolve it in a known volume of deionized, CO₂-free water in a beaker.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the solution.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette, stirring the solution continuously.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve.[5]
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. The shake-flask method is the traditional approach.[6]
Materials:
-
1-Methylpiperidine-4-carboxylic acid sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or rotator
-
Analytical method for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.
-
Dissolve a known amount of 1-Methylpiperidine-4-carboxylic acid in either the aqueous or the n-octanol phase.
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique.
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.[6]
Synthetic Workflow
1-Methylpiperidine-4-carboxylic acid hydrochloride is commonly synthesized from isonipecotic acid. The following diagram illustrates a typical reaction pathway.
Caption: Synthesis of 1-Methylpiperidine-4-carboxylic acid HCl.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. davjalandhar.com [davjalandhar.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]

